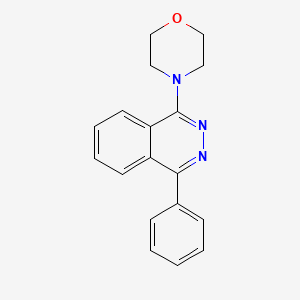

1-(4-morpholinyl)-4-phenylphthalazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphthalazin-1-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-19-17)21-10-12-22-13-11-21/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQTYODDQRPGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 1 4 Morpholinyl 4 Phenylphthalazine and Its Derivatives

Established Synthetic Pathways for Phthalazine (B143731) Scaffolds

The foundational step in synthesizing the target compound is the creation of the bicyclic phthalazine ring system. This is typically achieved through cyclocondensation reactions, which are then followed by functionalization, often involving halogenation to create reactive sites for subsequent substitutions.

Cyclocondensation is a cornerstone for building the phthalazine core. The most common approach involves the reaction of a hydrazine (B178648) derivative with a precursor containing two appropriately positioned carbonyl groups or their equivalents. For the synthesis of a 4-phenyl substituted phthalazine, a key intermediate is 4-phenylphthalazin-1(2H)-one. This is classically synthesized by the condensation of 2-benzoylbenzoic acid with hydrazine hydrate, often in a refluxing solvent like ethanol (B145695) or acetic acid. nih.gov

The reaction proceeds by the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring. nih.gov Alternative precursors, such as 2-aroylimidazoles, can also be coupled with reagents like benzyl (B1604629) alcohols under palladium catalysis to form intermediates that cyclize into phthalazin-1(2H)-ones. researchgate.net More advanced one-pot, multi-component reactions have also been developed to generate complex phthalazine structures from simpler starting materials. nih.govnih.gov

Table 1: Selected Cyclocondensation Methods for Phthalazinone Intermediates

| Precursor 1 | Precursor 2 | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Benzoylbenzoic acid | Hydrazine hydrate | Reflux in ethanol or acetic acid | 4-Phenylphthalazin-1(2H)-one | nih.gov |

| Phthalic anhydride (B1165640) | Hydrazine hydrate | Acetic acid, reflux | Phthalazin-1,4(2H,3H)-dione | nih.gov |

| 2-Aroylimidazole | Benzyl alcohol | Pd catalyst, oxidant | Substituted Phthalazin-1(2H)-one | researchgate.net |

Once the 4-phenylphthalazin-1(2H)-one intermediate is formed, the next crucial step is to introduce a leaving group, typically a halogen, at the C1 position. This converts the lactam functionality of the phthalazinone into a more reactive site for nucleophilic substitution. This transformation is commonly achieved by treating the phthalazinone with a halogenating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This reaction replaces the hydroxyl group of the tautomeric lactim form with a chlorine atom, yielding 1-chloro-4-phenylphthalazine (B158345). This chloro-substituted phthalazine is a key precursor for introducing the morpholine (B109124) moiety.

An alternative and widely used starting point for 1,4-disubstituted phthalazines is the commercially available 1,4-dichlorophthalazine (B42487). sigmaaldrich.com This symmetrical precursor allows for sequential nucleophilic aromatic substitution (SₙAr) reactions, where the two chlorine atoms can be replaced in a stepwise manner by different nucleophiles. researchgate.net The higher reactivity of the chlorine at the C1 position compared to C4 often allows for regioselective mono-substitution, which is critical for building asymmetrically substituted derivatives. nih.gov

Introduction of Morpholine and Phenyl Substituents onto the Phthalazine Core

The incorporation of the morpholine ring is typically accomplished via a nucleophilic aromatic substitution (SₙAr) reaction. In this step, a halogenated phthalazine is treated with morpholine, which acts as the nitrogen nucleophile.

In one synthetic pathway, 1-chloro-4-phenylphthalazine is reacted directly with morpholine. The reaction is often carried out in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF), sometimes with the addition of a non-nucleophilic base to scavenge the HCl byproduct. The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom bearing the chlorine, leading to the displacement of the chloride ion and formation of the C-N bond, yielding the final product, 1-(4-morpholinyl)-4-phenylphthalazine.

Alternatively, starting from 1,4-dichlorophthalazine, a regioselective mono-amination with morpholine can be performed to yield 4-(4-chlorophthalazin-1-yl)morpholine. researchgate.netresearchgate.net This reaction leverages the differential reactivity of the two chlorine atoms, often allowing for the isolation of the mono-substituted product in good yield by controlling stoichiometry and reaction conditions. nih.gov

Table 2: Representative Conditions for Amination of Chloro-Phthalazines

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Chloro-4-arylphthalazine | Amine (e.g., Morpholine) | Reflux in n-butanol or isopropanol | 1-Amino-4-arylphthalazine | researchgate.net |

| 1,4-Dichlorophthalazine | Morpholine | Controlled stoichiometry, solvent (e.g., THF, ethanol) | 1-Morpholinyl-4-chlorophthalazine | researchgate.net |

| 2-Chloropyrazine | Morpholine | Various solvents and bases | 2-Morpholinylpyrazine | researchgate.net |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are ideal for attaching the phenyl group to the phthalazine core. mdpi.com This strategy is essential in the synthetic route that begins with 1,4-dichlorophthalazine and proceeds through the 4-(4-chlorophthalazin-1-yl)morpholine intermediate.

In this step, the 4-(4-chlorophthalazin-1-yl)morpholine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov A variety of palladium sources, such as Pd(PPh₃)₄ or combinations of a palladium precursor like Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos), can be used. nih.govnih.gov The base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (B84403) (K₃PO₄), is crucial for activating the boronic acid. nih.gov The reaction is performed in a solvent system, often a mixture of an organic solvent like toluene, dioxane, or THF with water, and may require heating to proceed to completion. nih.govnih.gov This method provides a reliable and high-yielding route to the final this compound.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst System (Pd Source + Ligand) | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heterocyclic chloride | Phenylboronic acid | Pd(OAc)₂ + SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | nih.gov |

| Aryl bromide | Heteroarylboronic acid | Pd₂(dba)₃ + SPhos | K₃PO₄ | Toluene/H₂O | nih.gov |

| Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | mdpi.com |

Advanced Synthetic Techniques for Structural Elaboration of Phthalazine Derivatives

Beyond the classical methods, advanced synthetic techniques offer milder, more efficient, or novel pathways for the synthesis and functionalization of phthalazine derivatives. These methods focus on improving selectivity, reducing waste, and accessing complex structures.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. uni-regensburg.de It can be employed for C-H functionalization or halogenation under mild conditions, potentially offering alternative routes to key halogenated intermediates without the need for harsh reagents like POCl₃. uni-regensburg.de Similarly, electrosynthesis represents a sustainable approach, using electrical current to drive redox reactions, such as the dehydrogenative cyclocondensation of precursors to form heterocyclic cores without stoichiometric chemical oxidants. rsc.org

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a solvent-free or low-solvent alternative for transformations like halogenation, enhancing reaction rates and sometimes altering selectivity. beilstein-journals.org

In the realm of cross-coupling, significant progress has been made in catalyst development. Modern palladium precatalysts, such as those developed by Buchwald and others, exhibit extremely high activity and broad substrate scope. nih.govnih.gov These advanced catalysts can facilitate challenging Suzuki couplings that may fail with traditional systems, allowing for reactions to occur at lower temperatures and with lower catalyst loadings, which is particularly beneficial when working with complex or sensitive substrates. nih.gov These advanced methodologies provide a toolkit for the efficient and sustainable elaboration of the this compound scaffold and its derivatives.

Parallel Synthesis Approaches for Derivative Libraries

The generation of compound libraries through parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). While specific literature detailing the parallel synthesis of a this compound library is not abundant, the principles of combinatorial chemistry are readily applicable. mdpi.com Solution-phase and solid-phase synthesis are the two major strategies employed for creating such libraries. mdpi.com

In a hypothetical parallel synthesis approach for derivatives of this compound, a key intermediate would be a 1-chloro-4-phenylphthalazine. This precursor can then be reacted with a diverse array of amines, including morpholine and its derivatives, in a parallel fashion to generate a library of 1-amino-4-phenylphthalazine compounds. This method allows for the systematic variation of the substituent at the 1-position to probe its effect on biological activity.

The synthesis of a series of 1,4-disubstituted phthalazine derivatives has been reported, demonstrating the feasibility of creating diverse analogs. nih.govnih.gov For instance, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed and synthesized to explore their anticancer activities. nih.gov Although not a parallel synthesis in the high-throughput sense, this work illustrates the modular nature of phthalazine synthesis, which is amenable to parallel formats. The development of efficient synthetic routes to key intermediates is crucial for the successful implementation of parallel synthesis. nih.gov

Catalyst-Mediated Transformations in Phthalazine Chemistry

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound and its derivatives. Various catalytic systems have been employed to facilitate key bond-forming reactions.

One notable approach involves the use of palladium catalysts in cross-coupling reactions. For example, the synthesis of 1,4-disubstituted phthalazines can be achieved through a multi-step sequence starting from 2-acetylbenzoic acid. nih.gov A key step in this sequence is the treatment of 1-chloro-4-substituted-phthalazines with various anilines, a transformation that can be facilitated by palladium catalysis to form the C-N bond. nih.gov

Furthermore, the synthesis of novel oxadiazol-phthalazinone derivatives has been accomplished using both conventional heating and ultrasound irradiation, with the latter providing improved yields and shorter reaction times. nih.govrsc.org These reactions often involve the use of a base as a catalyst to promote the desired transformations. nih.govrsc.org

The following table summarizes some catalyst-mediated reactions in the synthesis of phthalazine derivatives:

| Starting Material | Reagents and Conditions | Catalyst | Product | Yield (%) | Reference |

| 2-Acetylbenzoic acid | 1. Me2SO4, K2CO3, acetone, reflux; 2. PTT, THF, r.t.; 3. Thiophenol, K2CO3, CH3OH, r.t.; 4. H2NNH2·H2O, CH3OH, reflux; 5. POCl3, 110 °C; 6. Substituted aniline, i-PrOH, 50 °C | None explicitly mentioned for the final coupling, but such reactions are often palladium-catalyzed. | 1-Anilino-4-(phenylsulfanylmethyl)phthalazine derivatives | Varies | nih.gov |

| 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one | Alkyl/acyl halides, ethanol, triethylamine | Triethylamine (base catalyst) | 4-(5-Alkyl/acyl-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives | 62-94% | nih.govrsc.org |

| 2-(4-Chlorobenzoyl)benzoic acid | 1. Hydrazine hydrate; 2. POCl3 | None | 1-Chloro-4-(4-chlorophenyl)phthalazine | Not reported | scilit.com |

Stereochemical Considerations in the Synthesis of Related Phthalazine Compounds

The introduction of stereocenters into the phthalazine core can have a profound impact on the biological activity of the resulting compounds. Therefore, controlling the stereochemistry during synthesis is of significant interest.

Recent studies have focused on the enantioselective synthesis of phthalazine derivatives. For example, the development of novel and potent inhibitors of poly(ADP-ribose)polymerase (PARP) has involved the synthesis of chiral phthalazinone derivatives. researchgate.net The design of these molecules often takes into account the three-dimensional structure of the target enzyme's binding site.

While specific studies on the stereoselective synthesis of this compound are limited, research on related structures provides valuable insights. The synthesis of various phthalazine derivatives has been reported, and in cases where chiral centers are present, the characterization and separation of stereoisomers are crucial. nih.gov The biological evaluation of individual enantiomers often reveals that one is significantly more active than the other, highlighting the importance of stereochemical control in drug design.

The following table presents data from the screening of some synthesized phthalazine derivatives, which could include chiral compounds where stereochemistry would be a key factor in their activity:

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Derivative 7a | MDA-MB-231 | 0.00084 | nih.gov |

| Derivative 12 | A549 | >100 | nih.gov |

| Derivative 13 | A549 | 98.5 | nih.gov |

| Derivative 2g | MCF-7 | 0.15 | scilit.com |

| Derivative 4a | Hep G2 | 0.09 | scilit.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1 4 Morpholinyl 4 Phenylphthalazine Analogs

Fundamental Principles of Structure-Activity Relationship Elucidation

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, focusing on the link between a molecule's chemical structure and its biological activity. pharmacologymentor.comnumberanalytics.com The fundamental premise of SAR is that the activity of a compound is directly determined by its molecular structure, including its shape, size, and electronic properties. pharmacologymentor.comnumberanalytics.comslideshare.net By systematically modifying parts of a molecule, researchers can observe corresponding changes in its biological effects, thereby identifying the key structural features, known as the pharmacophore, that are essential for activity. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by employing statistical and computational methods to create mathematical models that quantitatively correlate a molecule's structure with its biological function. pharmacologymentor.comjove.comnih.gov These models use physicochemical descriptors—such as lipophilicity, electronic effects, and steric parameters—to predict the activity of novel compounds. nih.govslideshare.net QSAR guides the optimization of lead compounds and serves as a screening tool to prioritize the synthesis of molecules with a higher probability of possessing desired therapeutic properties. nih.gov The ultimate goal of both SAR and QSAR studies is to facilitate rational drug design, enhancing the potency and selectivity of potential drug candidates while minimizing undesirable side effects. pharmacologymentor.comjove.com

Key Pharmacophoric Features Influencing Biological Activity within Phthalazine (B143731) Series

The phthalazine core and its substituents are recognized as a versatile scaffold in medicinal chemistry, with its biological activity being highly dependent on the nature and arrangement of its constituent parts. nih.govsci-hub.senih.gov

Contribution of the Phthalazine Core to Biological Interactions

The phthalazine nucleus, a fused diaza-heterocycle, is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net Its rigid, planar, and aromatic structure makes it an effective mimic of the adenine (B156593) region of ATP, allowing it to fit into the ATP-binding pockets of various enzymes, particularly kinases like VEGFR-2. researchgate.netnih.gov The nitrogen atoms within the phthalazine ring system act as hydrogen bond acceptors, forming crucial interactions with key amino acid residues in the hinge region of kinase domains, which is often essential for inhibitory activity. nih.govsemanticscholar.org This ability to serve as a stable anchor within a biological target allows for diverse substitutions at other positions to enhance potency and selectivity. nih.govresearchgate.net The versatility of the phthalazinone core, a common functionalized form, has been a starting point for the development of numerous potent enzyme inhibitors. nih.govresearchgate.net

Impact of the Phenyl and Morpholinyl Substituents on Activity

The substituents at positions 1 and 4 of the phthalazine ring play a pivotal role in defining the compound's biological profile.

The phenyl group at position 4 often serves as a critical hydrophobic moiety that interacts with hydrophobic pockets within the target protein. nih.gov The substitution pattern on this terminal phenyl ring can dramatically influence activity. For example, in a series of VEGFR-2 inhibitors, derivatives with a 4-chloro-3-trifluoromethyl substitution on the terminal phenyl ring, mimicking the pattern in the drug sorafenib (B1663141), showed enhanced inhibitory activity compared to unsubstituted analogs. nih.gov This suggests that specific electronic and steric features on the phenyl ring are key to optimizing interactions within the hydrophobic regions of the enzyme's active site. nih.govnih.gov

The following table presents data for a series of biarylurea-based phthalazine derivatives, illustrating how modifications to the phthalazine core (R1) and the terminal phenyl ring (R2) affect VEGFR-2 inhibition and anti-proliferative activity against MCF-7 cancer cells.

| Compound | R1 | R2 | VEGFR-2 Inhibition IC₅₀ (µM) | MCF-7 GI₅₀ (µM) |

|---|---|---|---|---|

| 6a | H | H | >10 | 67.6 |

| 6b | H | 4-Cl | >10 | 6.2 |

| 6c | H | 4-Cl, 3-CF₃ | >10 | 3.2 |

| 12b | Cl | 4-Cl | 4.4 | 3.9 |

| 12c | Cl | 4-Cl, 3-CF₃ | 2.7 | 3.1 |

| 13c | OCH₃ | 4-Cl, 3-CF₃ | 2.5 | 0.32 |

Data sourced from a study on phthalazine-based compounds as VEGFR-2 inhibitors. nih.govnih.gov GI₅₀ is the concentration for 50% inhibition of cell growth.

As shown in the table, adding a chloro group to the phthalazine core (R1) and a 4-chloro-3-trifluoromethyl pattern to the terminal phenyl ring (R2) generally increases both enzymatic inhibition and cellular activity. nih.gov

Role of Linkers and Spacers in Modulating Activity and Selectivity

Linkers and spacers that connect the core phthalazine scaffold to its various substituents are crucial for modulating biological activity and selectivity. nih.gov The type, length, and flexibility of these linkers determine the optimal spatial orientation of the pharmacophoric groups, allowing them to effectively engage with their respective binding sites on the target protein. nih.govsemanticscholar.org

For instance, studies on phthalazine derivatives have explored various linkers, such as amino (-NH-), ether (-O-), or methylene (B1212753) (-CH2-), to connect substituents to the core. nih.gov In the design of VEGFR-2 inhibitors, a biarylamide or biarylurea tail was linked to position 1 of the phthalazine core via an amino or ether linkage. researchgate.net Another study designed analogs with a methylene spacer connecting an anilino or phenoxy motif to position 4. nih.gov The preliminary SAR from these studies often reveals that the nature of the spacer significantly impacts activity. For example, a pyrimidin-2(1H)-one spacer was found to impart higher VEGFR-2 binding affinity compared to other linkers in one series of compounds. semanticscholar.org These modifications allow for the fine-tuning of the molecule's conformation to achieve a better fit within the enzyme's active site, thereby enhancing potency and potentially altering the selectivity profile. nih.gov

Methodologies for SAR and QSAR Studies

The systematic investigation of SAR and QSAR relies on well-defined methodologies to ensure that the relationship between structure and activity can be clearly established and modeled. nih.govnih.gov

Design of Compound Libraries for Systematic SAR Exploration

A cornerstone of modern SAR exploration is the design and synthesis of compound libraries. nih.gov This process involves the creation of a series of related molecules where specific parts of a lead structure are systematically varied. nih.govresearchgate.net The design of these libraries is often guided by a specific rationale, such as pharmacophore hybridization, where features from different known active compounds are combined. nih.gov

For phthalazine analogs, a common strategy is to start with the core scaffold and create several series of compounds by modifying different positions. nih.govnih.gov This can involve:

Varying substituents on aromatic rings : Introducing a range of electron-donating and electron-withdrawing groups at different positions on the phenyl ring to probe electronic and steric requirements. nih.govresearchgate.net

Bioisosteric replacement : Replacing functional groups (e.g., an ether linker with a thioether or amino linker) to assess the impact on binding and physicochemical properties. nih.govsemanticscholar.org

Altering linkers and spacers : Systematically changing the length and rigidity of linkers connecting the phthalazine core to its substituents to optimize geometry. nih.gov

Scaffold modification : Modifying the core phthalazine ring itself, for example by adding substituents or creating related phthalazinone structures. nih.gov

By synthesizing and testing these focused libraries, researchers can efficiently map the chemical space around a lead compound, leading to a comprehensive understanding of the SAR and providing clear directions for further optimization. nih.govnih.gov

Statistical and Machine Learning Approaches in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models for 1-(4-morpholinyl)-4-phenylphthalazine and its analogs rely on statistical methods to correlate molecular structures with biological activities. jopir.in These models are essential for predicting the efficacy of new compounds and guiding drug design. jopir.in A common technique is the partial least squares (PLS) regression analysis, which is used to build a linear relationship between variations in molecular descriptors and biological activity. japsonline.com

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are prominently used for phthalazine derivatives. japsonline.comresearchgate.net These methods develop models by correlating the biological activity of compounds with their steric and electrostatic fields (in CoMFA) and additionally including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). researchgate.netdntb.gov.ua For instance, a 3D-QSAR study on phthalazine derivatives as epidermal growth factor receptor (EGFR) inhibitors utilized CoMFA and CoMSIA to derive correlations between the molecular structure and inhibitory activity. japsonline.com

The robustness and predictive power of these models are evaluated using several statistical metrics. The leave-one-out cross-validation coefficient (q²), the coefficient of determination (r²), and the predictive r² (r²_pred) are critical for validation. A high q² value (e.g., > 0.5) indicates good internal predictive ability. japsonline.comresearchgate.net For example, a CoMSIA model for phthalazine derivatives targeting EGFR showed a q² of 0.806, an r² of 0.976, and an r²_pred of 0.792, signifying a statistically significant and predictive model. japsonline.com

Modern QSAR studies are increasingly incorporating machine learning algorithms to handle complex, non-linear relationships in large datasets. jopir.in Techniques such as multi-task learning and random forest models have been applied in toxicological QSAR studies and offer powerful alternatives for modeling the bioactivity of chemical compounds. nih.gov These advanced methods can often improve the accuracy and predictive capabilities of QSAR models for diverse sets of chemical structures. nih.gov

Table 1: Statistical Validation Parameters for 3D-QSAR Models of Phthalazine Analogs

| Model Type | Target | q² (Cross-validation Coefficient) | r² (Coefficient of Determination) | r²_pred (Predictive r²) | Source |

|---|---|---|---|---|---|

| CoMFA_S | VEGFR-2 | 0.623 | 0.941 | Not Reported | dntb.gov.ua |

| CoMSIA_E+D | VEGFR-2 | 0.615 | 0.977 | Not Reported | dntb.gov.ua |

| CoMFA | EGFR | Not Reported | 0.964 | 0.826 | japsonline.com |

| CoMSIA | EGFR | 0.806 | 0.976 | 0.792 | japsonline.com |

Computational Descriptors for Activity Prediction

The predictive power of QSAR models stems from the use of computational descriptors that quantify various physicochemical properties of a molecule. mdpi.com These descriptors can be broadly categorized into several classes, including steric, electronic, hydrophobic, and topological, which collectively define a molecule's potential to interact with a biological target. dntb.gov.uaresearchgate.net

In the context of phthalazine analogs, 3D-QSAR studies heavily rely on field-based descriptors. CoMFA models utilize steric and electrostatic fields, while CoMSIA models expand on this by incorporating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netdntb.gov.ua These fields are calculated around a set of aligned molecules and provide a detailed 3D map of the properties that influence biological activity. nih.gov

Beyond 3D fields, a wide array of other molecular descriptors are calculated to build robust QSAR models. These can include:

Topological and Geometrical Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, molecular flexibility, complexity, and shape index. researchgate.netnih.gov Studies have found that for certain series, antioxidant activity increases as molecular volume and surface area decrease. researchgate.net

Electronic Descriptors: These relate to the electron distribution within the molecule. Examples include dipole moment, polarization, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netpensoft.net An increase in the dipole moment has been correlated with higher antioxidant activity in some thiazole (B1198619) derivatives. pensoft.net

Physicochemical Descriptors: Lipophilicity, often expressed as logP, is a crucial descriptor that affects a compound's absorption and distribution. researchgate.net For some compound series, an increase in hydrophilic properties (lower lipophilicity) has been linked to increased antioxidant activity. researchgate.net

The selection of relevant descriptors is a critical step in QSAR model development. A combination of these descriptors is often used in multi-linear regression or machine learning models to create an equation that accurately predicts the biological activity of new, untested analogs. mdpi.com

Table 2: Common Computational Descriptors in QSAR Analysis of Phthalazine-like Compounds

| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity | Source |

|---|---|---|---|

| 3D Field-Based | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Defines favorable and unfavorable interaction regions for receptor binding. | researchgate.netdntb.gov.ua |

| Geometrical | Molecular Volume, Surface Area, Shape Index | Relates molecular size and shape to the binding pocket geometry. | researchgate.netnih.gov |

| Electronic | Dipole Moment, Polarization, HOMO/LUMO Energies | Describes the electronic character and reactivity of the molecule. | researchgate.netpensoft.net |

| Physicochemical | Lipophilicity (logP), Hydration Energy | Influences pharmacokinetic properties like absorption and distribution. | researchgate.net |

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt and to determine which of these is the "biologically active" conformation responsible for its pharmacological effect. nih.gov This analysis is crucial for understanding how this compound and its analogs recognize and bind to their target receptors.

Molecular mechanics is a common computational method used to perform conformational analysis, allowing researchers to deduce the biologically active conformations of molecules. nih.gov For phthalazine derivatives, the spatial arrangement of the key structural components dictates their ability to fit within a receptor's binding site. For example, in a series of phthalazine inhibitors of VEGFR-2, the design strategy focused on ensuring that different substitution patterns on a terminal aromatic ring could effectively occupy a specific hydrophobic pocket within the kinase's DFG-out conformation. nih.gov This highlights the importance of matching the molecule's 3D shape and hydrophobic surface to the topology of the target protein. nih.gov

The relative orientation of different parts of the molecule is a key factor. In studies of other bioactive molecules, the distance between aromatic rings has been shown to be a critical determinant of activity. nih.gov For instance, a larger separation between two aromatic side chains was found to be required for mu-opioid receptor activity in a series of tetrapeptide amides, demonstrating that specific spatial arrangements are necessary for biological recognition. nih.gov Similarly, for phthalazine derivatives, the dihedral angle between the phthalazine core and the phenyl ring, as well as the conformation of the morpholine (B109124) ring, will influence how the molecule presents its key interacting groups (e.g., hydrogen bond acceptors) to the receptor.

X-ray crystallography can provide definitive information about the solid-state conformation of a molecule. ias.ac.in While the crystal structure conformation is not always the same as the biologically active one in solution, it provides a vital starting point for conformational searches and molecular docking studies. nih.gov By comparing the low-energy conformations of active and inactive analogs, researchers can build a pharmacophore model that defines the essential 3D arrangement of chemical features required for biological activity, guiding the design of more potent and selective compounds. nih.gov

Preclinical Research Methodologies and Experimental Models for Investigating 1 4 Morpholinyl 4 Phenylphthalazine

In Vitro Experimental Paradigms for Biological Characterization

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to assess the direct effects of a compound on biological systems. These experimental models, which include cell-based and biochemical assays, are instrumental in profiling the biological activity of 1-(4-morpholinyl)-4-phenylphthalazine.

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are vital for evaluating the physiological and phenotypic responses of cells to a test compound. nih.gov They provide insights into the compound's effects on complex cellular processes, such as proliferation, viability, and signaling pathway modulation. nih.govnih.gov

The selection of appropriate human cancer cell lines is a critical first step in the experimental design for evaluating potential anti-cancer agents. researchgate.net The choice of cell line is often guided by the specific research question and the desire to model a particular cancer type or a specific genetic or phenotypic characteristic that may influence the response to the compound. researchgate.net For instance, to investigate the activity of a compound against a particular cancer, cell lines derived from that cancer type would be prioritized. nih.gov

Publicly available data from large-scale screening programs, such as the NCI-60 program, can aid in the rational selection of cell lines by providing extensive data on the molecular characteristics and drug sensitivity profiles of 60 different human cancer cell lines. researchgate.net This information can help researchers choose cell lines with specific biological features that align with the hypothesized mechanism of action of the compound being studied. researchgate.net

Once selected, cell lines are maintained in a controlled laboratory environment. This typically involves culturing the cells in a suitable growth medium supplemented with essential nutrients, growth factors, and antibiotics to prevent contamination. The cells are kept in a humidified incubator at 37°C with a 5% CO2 atmosphere to mimic physiological conditions. nih.gov For high-throughput screening, cells are often seeded in multi-well plates, such as 96-well or 384-well formats, at a specific density to ensure optimal growth and response to treatment. nih.govnih.gov

The stability of the cell line against the toxic effects of a test compound is also a consideration. mdpi.com Pre-culturing cells in the presence of the compound can sometimes lead to the selection of a more tolerant cell line, which may be useful for specific bioconversion or long-term effect studies. mdpi.com

Human cell lines, such as HEK293 and HT-1080, are also utilized in the production of biotherapeutic proteins due to their ability to perform human-like post-translational modifications. nih.gov Modified versions of these cell lines, selected for characteristics like rapid growth in serum-free media and high protein production, are also available. nih.gov

A variety of assays are available to measure the effects of a compound on cellular proliferation and viability. nih.gov These assays are fundamental in drug screening to determine if a molecule has cytostatic (inhibits proliferation) or cytotoxic (kills cells) effects. nih.gov The choice of a specific assay depends on factors like the cell type, culture conditions, and the specific biological question being addressed. nih.gov

Commonly used methods can be broadly categorized based on the cellular function they measure:

Metabolic Activity-Based Assays: These are among the most common methods for assessing cell viability. sigmaaldrich.com

Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT, WST-1): These colorimetric assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product. sigmaaldrich.comnih.gov The amount of formazan produced is directly proportional to the number of viable cells. sigmaaldrich.com The MTT assay, for example, involves the conversion of the yellow tetrazolium dye to a purple formazan product by NAD(P)H-dependent cellular oxidoreductase enzymes. sigmaaldrich.comnih.gov

ATP Assays: The level of intracellular ATP is a key indicator of metabolically active cells. Luminescent assays that measure ATP using the luciferase enzyme are highly sensitive and can detect a very small number of cells. sigmaaldrich.com

Dye Exclusion Methods:

Trypan Blue: This is a simple and widely used method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. nih.gov

DNA Synthesis Assays: These assays measure the rate of cell proliferation by quantifying the incorporation of labeled nucleotides into newly synthesized DNA. sigmaaldrich.com

BrdU Assay: This method uses a non-radioactive thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into the DNA of proliferating cells and detected using a specific antibody. sigmaaldrich.com

The results of these assays are often presented as the concentration of the compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50). researchgate.net

Table 1: Common Cellular Proliferation and Viability Assay Methodologies

| Assay Type | Principle | Detection Method | Key Features |

|---|---|---|---|

| MTT Assay | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. sigmaaldrich.comnih.gov | Colorimetric (Absorbance at ~570 nm) nih.govassaygenie.com | Widely used, cost-effective, reflects metabolic activity. sigmaaldrich.comnih.gov |

| WST-8/CCK8 Assay | Reduction of WST-8 to orange formazan by mitochondrial dehydrogenases. assaygenie.com | Colorimetric (Absorbance at ~450 nm) assaygenie.com | Higher sensitivity than MTT, water-soluble formazan product. assaygenie.com |

| ATP Assay | Quantification of ATP, an indicator of metabolically active cells, using a luciferase-based reaction that produces light. sigmaaldrich.com | Luminescent | Highly sensitive, suitable for high-throughput screening. sigmaaldrich.com |

| BrdU Assay | Incorporation of the thymidine analog BrdU into newly synthesized DNA during cell proliferation, detected by an anti-BrdU antibody. sigmaaldrich.com | Colorimetric or Fluorescent | Directly measures DNA synthesis. sigmaaldrich.com |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. nih.gov | Microscopic cell counting | Simple, rapid assessment of cell viability. nih.gov |

Reporter gene assays are powerful tools used in drug discovery to monitor the activity of specific signal transduction pathways and transcription factors. nih.govresearchgate.net These assays are highly versatile and can be adapted for high-throughput screening to identify compounds that modulate a particular cellular pathway. nih.govnih.gov

The fundamental principle of a reporter gene assay involves two key components: a regulatory DNA sequence (promoter or response element) from a gene of interest and a reporter gene that encodes an easily detectable protein. researchgate.net When the signaling pathway of interest is activated, it leads to the binding of transcription factors to the regulatory sequence, which in turn drives the expression of the reporter gene. The resulting signal from the reporter protein is then quantified. researchgate.net

Commonly used reporter genes include:

Luciferase: This enzyme catalyzes a reaction that produces light (bioluminescence), which can be measured with high sensitivity. nih.govnih.gov

Green Fluorescent Protein (GFP): A protein that fluoresces green when exposed to light of a certain wavelength.

β-galactosidase: An enzyme that can cleave a substrate to produce a colored product.

By using specific promoter response elements, stable cell lines can be developed to monitor the activity of a wide range of transcription factors involved in diverse biological processes. nih.gov For example, a luciferase reporter construct driven by the Nuclear Factor-kappaB (NF-κB) response element can be used to screen for compounds that activate or inhibit the NF-κB signaling pathway. nih.gov Similarly, reporter assays can be designed to study the activity of other important transcription factors such as STATs (Signal Transducer and Activator of Transcription), CREB (cAMP response element-binding protein), and AP-1 (Activator Protein 1). nih.gov

These assays are valuable for:

Identifying novel ligands for specific transcription factors. nih.gov

Screening for agonists and antagonists of particular receptors and signaling pathways. nih.gov

Elucidating the mechanism of action of a compound by determining which cellular pathways it affects. researchgate.net

Biochemical Assays for Target Engagement and Enzyme Kinetics

Receptor binding assays are a fundamental tool in pharmacology and drug discovery used to identify and characterize the interaction of a ligand (such as a drug or a naturally occurring molecule) with its receptor. nih.gov These assays are essential for determining the affinity of a compound for a specific receptor and for screening large libraries of compounds to find new drug candidates. nih.gov

The most common type of receptor binding assay is the radioligand binding assay. nih.gov In this technique, a radioactively labeled compound (the radioligand) with known high affinity and specificity for the target receptor is used. The assay measures the ability of a test compound to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and a decrease in bound radioactivity in the presence of the test compound indicates that the compound is binding to the same site on the receptor. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) is another powerful proximity-based assay that can be used to study receptor-ligand interactions in real-time. nih.gov BRET can detect changes in the distance between two interacting proteins or conformational rearrangements within a single protein upon ligand binding. nih.gov For example, BRET assays have been developed to analyze the ligand-induced changes in the multimerization of the sigma 1 receptor. nih.gov

These binding assays are critical for:

Determining Binding Affinity (Ki or IC50): Quantifying how tightly a compound binds to a receptor.

High-Throughput Screening: Rapidly testing large numbers of compounds for their ability to bind to a target receptor.

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a compound affect its binding affinity, which guides the optimization of lead compounds.

While binding assays are excellent for confirming target engagement, they are often used in conjunction with functional assays to determine whether the binding of the compound leads to a biological response (i.e., whether the compound is an agonist or an antagonist). nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-2'-deoxyuridine (BrdU) |

| Green Fluorescent Protein (GFP) |

| Luciferase |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Trypan Blue |

Enzyme Activity Assays

To determine the inhibitory potential of this compound against a putative enzyme target, such as a protein kinase or PARP, enzyme activity assays are fundamental. nih.gov These assays measure the functional impact of the compound on the enzyme's ability to modify its substrate.

The primary goal is to determine the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. A variety of assay formats can be utilized, many of which are amenable to high-throughput screening (HTS) to test large numbers of compounds. bioassaysys.com Common non-radioactive methods include fluorescence-based assays that detect a product of the enzymatic reaction. assayquant.com For instance, in kinase assays, the production of adenosine (B11128) diphosphate (B83284) (ADP) can be measured as the kinase transfers a phosphate (B84403) group from ATP to its substrate. discoverx.com Alternatively, assays can use modified substrates that become fluorescent upon phosphorylation. assayquant.com

These functional assays are crucial for identifying inhibitors, estimating their potency, and understanding their mechanism of action. nih.gov

Table 1: Hypothetical Inhibitory Activity (IC50) of this compound Against Selected Enzymes This data is illustrative and not based on published experimental results for this specific compound.

| Enzyme Target | Assay Type | IC50 (nM) |

| Kinase A | Fluorescence (ADP detection) | 85 |

| Kinase B | Fluorescence (Substrate Phosphorylation) | 1,200 |

| PARP-1 | Chemiluminescence (PAR detection) | 450 |

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To complement functional data, biophysical techniques are used to directly measure the binding of this compound to its target protein. These methods provide detailed insights into the binding affinity, kinetics, and thermodynamics of the interaction, which are critical for understanding the molecular basis of the compound's activity. frontiersin.orgnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of a ligand (the compound) to a protein immobilized on a sensor chip in real-time. This allows for the determination of the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs when a ligand binds to a protein. In a single experiment, ITC can determine the binding affinity (K_D_), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering clues about the forces driving the interaction. nih.gov

Table 2: Hypothetical Binding Parameters for this compound with a Target Protein This data is illustrative and not based on published experimental results for this specific compound.

| Technique | Parameter | Value |

| SPR | ||

| Association Rate (k_a) (M⁻¹s⁻¹) | 1.5 x 10⁵ | |

| Dissociation Rate (k_d_) (s⁻¹) | 3.0 x 10⁻³ | |

| Dissociation Constant (K_D_) (nM) | 20 | |

| ITC | ||

| Dissociation Constant (K_D_) (nM) | 25 | |

| Stoichiometry (n) | 1.05 | |

| Enthalpy (ΔH) (kcal/mol) | -8.5 | |

| Entropy (ΔS) (cal/mol·K) | 6.2 |

In Vivo Animal Models for Efficacy and Mechanism Validation

Following in vitro characterization, the investigation of this compound would proceed to in vivo animal models. These studies are essential to assess the compound's efficacy, validate its mechanism of action in a complex biological system, and evaluate its pharmacokinetic and pharmacodynamic properties. nih.gov

Selection of Appropriate Animal Models for Disease Pathways

The choice of animal model is dictated by the compound's proposed therapeutic application. Given that many phthalazine (B143731) derivatives target pathways relevant to oncology, such as DNA damage repair (DDR) via PARP inhibition or signaling pathways via kinase inhibition, cancer models are commonly used. osf.iosci-hub.se

A standard approach for evaluating anticancer agents is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.gov If this compound were a putative PARP inhibitor, researchers would select cancer cell lines with defects in DNA repair genes, such as BRCA1 or BRCA2, as these tumors are particularly sensitive to PARP inhibition. nih.govannualreviews.org For a kinase inhibitor, cell lines with known mutations or overexpression of the target kinase would be chosen.

Table 3: Examples of Potential In Vivo Models for Efficacy Testing This table is illustrative and based on common practices for related compound classes.

| Model Type | Host Species | Cancer Cell Line | Rationale for Selection |

| Subcutaneous Xenograft | Nude Mouse | Capan-1 (Pancreatic, BRCA2 mutant) | Evaluate efficacy against tumors with deficient DNA repair. researchgate.net |

| Orthotopic Xenograft | SCID Mouse | MDA-MB-436 (Breast, BRCA1 mutant) | Model tumor growth in the relevant tissue microenvironment. |

| Genetically Engineered Mouse Model (GEMM) | Mouse | KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) | Study tumor development and response in an immunocompetent host. |

Methodologies for Compound Administration in Animal Studies

The method of administering this compound to animals is a critical parameter in preclinical studies. The route of administration is chosen based on the compound's physicochemical properties, the desired pharmacokinetic profile, and the clinical intended route of use.

Common routes include:

Oral (PO): Often administered via gavage. This route is preferred for drugs intended for oral use in humans, but bioavailability can be a challenge.

Intraperitoneal (IP): Involves injecting the compound directly into the abdominal cavity. This route is common in preclinical studies as it bypasses first-pass metabolism and often leads to higher systemic exposure.

Intravenous (IV): Injection directly into a vein, providing 100% bioavailability and rapid distribution.

Subcutaneous (SC): Injection under the skin, allowing for slower, more sustained absorption.

The compound is typically formulated in a vehicle that ensures its solubility and stability without causing toxicity to the animal.

Table 4: Common Administration Routes in Preclinical Animal Studies This table provides a general overview of methodologies.

| Route of Administration | Description | Key Considerations |

| Oral (PO) | Administration into the gastrointestinal tract, typically via a gavage needle. | Simulates clinical route for oral drugs; subject to first-pass metabolism. |

| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Bypasses first-pass effect; rapid absorption; common for preclinical efficacy studies. |

| Intravenous (IV) | Injection directly into the bloodstream (e.g., tail vein in mice). | Complete (100%) bioavailability; precise dose control; rapid onset. |

| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | Slower, more prolonged absorption compared to IV or IP. |

Assessment of Pharmacodynamic Endpoints

Pharmacodynamic (PD) studies are conducted to confirm that the compound engages its target in vivo and elicits the expected biological response. This involves collecting tissues (e.g., tumor, blood) from treated animals and measuring biomarkers that reflect the drug's mechanism of action. nih.gov

For a compound like this compound, if it were acting as a PARP inhibitor, a key PD biomarker would be the level of poly(ADP-ribose) (PAR) in tumor cells. researchgate.net Effective target engagement would be demonstrated by a significant reduction in PAR levels in tumors from treated animals compared to controls. researchgate.net Other biomarkers could include markers of DNA damage, such as γH2AX, which is expected to increase when DNA repair is inhibited. nih.govnih.gov

Table 5: Potential Pharmacodynamic Biomarkers This table is illustrative and based on common practices for related compound classes.

| Biomarker | Biological Rationale | Tissue Sample | Measurement Method |

| Poly(ADP-ribose) (PAR) | Direct product of PARP enzyme activity. Inhibition of PARP leads to decreased PAR levels. researchgate.net | Tumor, Peripheral Blood Mononuclear Cells (PBMCs) | Immunohistochemistry (IHC), ELISA |

| γH2AX | A marker for DNA double-strand breaks. Expected to increase with effective DNA repair inhibition. nih.gov | Tumor, Skin Biopsy | IHC, Flow Cytometry |

| Phospho-Substrate | Phosphorylation of a downstream substrate of a target kinase. | Tumor | Western Blot, IHC |

| Ki-67 | A marker of cellular proliferation. A decrease indicates an anti-proliferative effect. | Tumor | IHC |

Ethical Considerations and Reproducibility in Animal Research

All research involving animals must be conducted under strict ethical guidelines to ensure their welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) are a cornerstone of ethical animal research:

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

Refinement: Modifying procedures to minimize animal pain, suffering, and distress.

Beyond these ethical mandates, ensuring the reproducibility of animal research is paramount for its scientific validity. A lack of reproducibility can lead to wasted resources and the unnecessary use of animals. Key factors for ensuring reproducibility include robust experimental design, adequate statistical power, randomization of animals to treatment groups, and blinded assessment of outcomes to prevent bias. Rigorous reporting of all experimental details is also essential to allow other researchers to replicate and validate the findings.

Computational Chemistry and Cheminformatics in the Research and Development of 1 4 Morpholinyl 4 Phenylphthalazine Analogs

Molecular Docking and Virtual Screening Techniques

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a target protein. This technique is frequently employed in virtual screening (VS) campaigns to filter large compound databases for molecules that are likely to bind to a specific biological target, such as a receptor or enzyme. For phthalazine (B143731) derivatives, these techniques have been pivotal in identifying novel inhibitors for various targets, including vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.govjapsonline.com

When the three-dimensional structure of the biological target is unknown, ligand-based virtual screening (LBVS) serves as a powerful alternative. This approach leverages the knowledge of known active ligands to identify new compounds with similar properties. A key LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.gov

A validated pharmacophore model, derived from a set of known active 1-(4-morpholinyl)-4-phenylphthalazine analogs, can be used as a 3D query to rapidly screen large databases of chemical compounds. nih.govresearchgate.net Molecules that successfully map onto the pharmacophore model are selected as "hits" for further investigation. This method allows for the identification of structurally diverse compounds that retain the key interaction features of the original active molecules. nih.govresearchgate.net Shape-based screening is another ligand-based technique where the 3D shape of a known active molecule is used as a template to find other compounds with a high degree of shape similarity. peerj.com

Structure-based virtual screening (SBVS) relies on the known 3D structure of the target protein. nih.govmdpi.commdpi.com The process typically involves docking a library of potential ligands into the binding site of the target and ranking them based on their predicted binding affinity. ekb.egresearchgate.net This methodology has been extensively applied to phthalazine derivatives to discover potential anticancer agents. nih.govajchem-b.comnih.gov

The SBVS workflow begins with the preparation of the target protein structure, often obtained from the Protein Data Bank (PDB). This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket or active site. mdpi.com The library of ligand molecules is then prepared by generating 3D conformations and assigning appropriate chemical properties. Using docking software, each ligand is systematically placed in the active site in various orientations and conformations, and its interaction with the protein is evaluated. researchgate.netajchem-b.com This approach not only helps in identifying novel hits but also provides valuable insights into the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity. nih.govekb.eg

A critical component of molecular docking is the scoring function, an algorithm used to estimate the binding free energy of the protein-ligand complex. nih.govnih.gov A lower (more negative) score generally indicates a more favorable binding interaction. Various scoring functions exist, including force-field-based, empirical, and knowledge-based functions, each with its own strengths and weaknesses. nih.gov In studies involving phthalazine analogs, scoring functions like MolDock Score and Re-rank Score have been used to prioritize potential inhibitors. ajchem-b.comajchem-b.com

To ensure the reliability of the docking results, it is essential to validate the docking protocol. nih.gov A common validation method is "redocking," where the co-crystallized ligand is removed from the protein's active site and then docked back in. ajchem-b.comajchem-b.com The accuracy of the docking protocol is assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode. ajchem-b.comnih.gov

| Docking Validation Parameter | Description | Acceptable Value | Reference |

| Protocol Validation | Redocking of a co-crystallized ligand into the target's active site. | ajchem-b.comajchem-b.com | |

| Root-Mean-Square Deviation (RMSD) | The measure of the average distance between the atoms of the docked ligand pose and the experimental (crystallographic) pose. | ≤ 2.0 Å | ajchem-b.comnih.gov |

| Scoring Function | A computational method used to approximate the binding affinity between a ligand and a protein. | Lower scores indicate better binding. | nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Affinity

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the conformational flexibility of both the ligand and the protein over time. nih.govresearchgate.net MD simulations are used to assess the stability of the docked complex and to refine the binding poses obtained from docking. researchgate.netnih.govdntb.gov.ua These simulations have been crucial in confirming the stability of phthalazine analogs within the active sites of targets like VEGFR-2. nih.govdntb.gov.uarsc.org

Setting up an MD simulation involves several key steps. The protein-ligand complex, often the top-scoring pose from molecular docking, is placed in a simulation box, which is then solvated with explicit water molecules (e.g., SPC or TIP3P models) and counter-ions to neutralize the system. scirp.org The system's behavior is then governed by a force field, a set of parameters and equations that describes the potential energy of the atoms. Commonly used force fields for biomolecular systems include AMBER, CHARMM, and GROMOS. nih.govnih.govmdpi.com

The simulation proceeds by numerically solving Newton's equations of motion for each atom over a specific period, typically ranging from nanoseconds to microseconds. nih.gov Key parameters such as temperature and pressure are maintained at constant values to mimic physiological conditions, often using thermostats and barostats within a specific thermodynamic ensemble, such as NPT (isothermal-isobaric). mdpi.commdpi.com

| MD Simulation Parameter | Typical Value/Method | Purpose | Reference |

| Force Field (Protein) | AMBERff14SB, CHARMM36 | Describes the potential energy and forces within the protein. | nih.govmdpi.com |

| Force Field (Ligand) | GAFF2 (General Amber Force Field) | Describes the potential energy and forces for the small molecule ligand. | nih.gov |

| Water Model | SPC, TIP3P | Explicitly represents solvent molecules. | scirp.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. | mdpi.commdpi.com |

| Simulation Time | 100 - 3000 ns | Duration of the simulation to observe molecular motions. | researchgate.netdntb.gov.uanih.gov |

| Temperature | 298.15 K - 310 K | Simulates physiological temperature. | mdpi.com |

| Pressure | 1 atm / 101 KPa | Simulates physiological pressure. | mdpi.com |

After running the MD simulation, the resulting trajectory—a record of atomic positions and velocities over time—is analyzed to extract meaningful information. The stability of the protein-ligand complex is a key aspect of this analysis. nih.govnih.gov This is often evaluated by calculating the RMSD of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.netdntb.gov.ua

Further analysis includes the root-mean-square fluctuation (RMSF), which identifies the flexibility of different regions of the protein, and the radius of gyration (Rg), which measures the compactness of the protein. researchgate.netdntb.gov.ua The specific interactions between the ligand and protein, such as the number and duration of hydrogen bonds, are also monitored throughout the simulation to identify key residues responsible for binding. researchgate.net Finally, advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, providing a quantitative measure of the ligand's binding affinity. researchgate.netnih.govdntb.gov.ua

ADMET Prediction for Informing Compound Design and Selection

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In the early stages of discovery, in silico ADMET prediction plays a pivotal role in identifying candidates with favorable pharmacokinetic and safety profiles, thus minimizing late-stage failures. Various computational models and software are employed to estimate these properties for analogs of this compound.

In silico tools leverage large datasets of experimentally determined ADMET properties to build predictive models. These models can be based on quantitative structure-activity relationships (QSAR), machine learning algorithms, or physiologically based pharmacokinetic (PBPK) modeling. For phthalazine derivatives, computational screening of ADMET properties is a crucial initial step to ensure that only compounds with a high probability of success are advanced to more resource-intensive stages of development tandfonline.com.

Several studies on phthalazine derivatives highlight the use of online web servers and specialized software to predict ADMET parameters. For instance, the pkCSM descriptor algorithm and the SwissADME server are commonly used to evaluate properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity nih.govnih.gov. These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on its physicochemical properties nih.gov.

The following table provides a hypothetical example of predicted ADMET properties for a series of phthalazine analogs, showcasing the types of data generated to inform compound design and selection.

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted HIA (%) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |

| Analog A | 450.5 | 3.2 | 1 | 5 | 85 | High | Inhibitor |

| Analog B | 480.6 | 3.8 | 2 | 6 | 78 | Medium | Non-inhibitor |

| Analog C | 420.4 | 2.5 | 0 | 4 | 92 | Low | Non-inhibitor |

This table is for illustrative purposes and does not represent actual experimental data.

By analyzing these predicted profiles, medicinal chemists can prioritize analogs with desirable characteristics, such as good oral absorption and a low likelihood of causing drug-drug interactions through CYP inhibition, while deprioritizing those with potential liabilities.

Fragment-Based Drug Design and De Novo Design Strategies for Novel Scaffolds

Fragment-Based Drug Design (FBDD) and de novo design are powerful computational strategies for the discovery of novel chemical scaffolds and the optimization of existing ones. These approaches are particularly valuable in the development of analogs of this compound, especially in the context of targeting specific enzymes like poly (ADP-ribose) polymerase (PARP), for which phthalazinone-based structures have shown inhibitory activity tandfonline.comnih.gov.

Fragment-Based Drug Design (FBDD) commences with the screening of a library of small, low-molecular-weight compounds, or "fragments," for weak binding to the biological target nih.gov. The key advantage of FBDD is that it allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency nih.gov. Once a fragment that binds to a key region of the target is identified, it can be grown, linked, or merged with other fragments to increase its affinity and selectivity pharmacelera.comfrontiersin.org. In the context of PARP1 inhibitors, FBDD has been used to identify novel and potent fragments that bind to specific pockets within the enzyme's active site researchgate.net.

De Novo Design strategies, on the other hand, involve the computational generation of novel molecular structures from scratch, either based on the structure of the target's binding site or on a known pharmacophore model eurekaselect.com. These methods aim to design molecules with optimal interactions with the target protein. Recent advancements in de novo design have incorporated reaction-based approaches to ensure that the designed molecules are synthetically accessible nih.gov. This is a significant advantage as it bridges the gap between computational design and practical chemical synthesis. For PARP1 inhibitors, reaction-based de novo design has been successfully applied to generate novel, active compounds with improved properties, such as enhanced brain penetration nih.gov.

The following table illustrates the conceptual differences between these two design strategies.

| Strategy | Starting Point | Process | Key Advantage |

| Fragment-Based Drug Design (FBDD) | Small, low-affinity chemical fragments. | Fragments are grown, linked, or merged to increase potency. | High ligand efficiency and exploration of novel chemical space. |

| De Novo Design | The 3D structure of the target's binding site or a pharmacophore model. | Novel molecules are computationally constructed to fit the binding site. | Generation of entirely new chemical scaffolds with optimized interactions. |

Applications of Artificial Intelligence and Machine Learning in Compound Prioritization and Design

Machine learning can also be used to develop target-specific scoring functions for virtual screening. These ML-based scoring functions can more accurately predict the binding affinity of a compound to its target compared to traditional scoring functions, thus improving the identification of potent inhibitors biorxiv.org. For PARP1, ML models have been shown to outperform generic scoring functions in identifying active molecules biorxiv.org.

Furthermore, AI platforms can integrate massive datasets, including genomic and clinical data, to identify patient populations that are most likely to respond to a particular drug, thereby enabling a more personalized medicine approach biospace.com. The application of AI and ML in the development of phthalazine-based inhibitors is summarized in the table below.

| Application | AI/ML Technique | Description | Outcome |

| Novel Compound Generation | Generative Models (e.g., AWD-LSTM) | Trained on large chemical databases to generate new molecules with desired properties. | Design of novel, diverse, and orally bioavailable PARP inhibitors asco.orgresearchgate.net. |

| Compound Prioritization | Target-Specific ML Scoring Functions | Machine learning models trained to predict the binding affinity of molecules to a specific target. | Improved accuracy in virtual screening and identification of potent PARP1 inhibitors biorxiv.org. |

| Biomarker Identification | AI Platforms (e.g., RADR®) | Integration and analysis of large-scale biological and clinical data. | Identification of patient populations likely to respond to treatment, aiding in clinical trial design biospace.com. |

Advanced Concepts and Future Directions in Research on 1 4 Morpholinyl 4 Phenylphthalazine and Phthalazine Chemistry

Exploration of Novel Phthalazine (B143731) Scaffolds with Enhanced Selectivity and Potency

The development of new anticancer agents often involves the design of novel molecular scaffolds that can offer improved potency and selectivity. nih.gov The 1-substituted-4-phenylphthalazine framework has emerged as a promising scaffold for designing inhibitors of targets like VEGFR-2. nih.gov Future research will likely focus on creating new phthalazine derivatives with the goal of producing more potent anticancer agents. nih.govnih.gov

One key strategy is the application of bioisosteric modifications, where parts of a molecule are replaced with other groups that have similar physical or chemical properties. This can lead to compounds with improved affinity for their target and better pharmacokinetic profiles. For the phthalazine core, this could involve altering the substituents at various positions to fine-tune the molecule's interaction with its biological target. nih.gov

Researchers are also exploring the synthesis of hybrid molecules that combine the phthalazine scaffold with other pharmacophoric heterocycles, such as pyrazole or pyrimidine. researchgate.net These hybrid structures may be able to interact with the target protein in novel ways, leading to increased potency and selectivity. researchgate.net The goal is to create molecules that can fit optimally into the ATP-binding region of kinases or other target enzymes. nih.gov

Table 1: Strategies for Developing Novel Phthalazine Scaffolds

| Strategy | Description | Potential Outcome |

|---|---|---|

| Bioisosteric Modification | Replacement of functional groups with others that have similar properties. | Improved potency, selectivity, and pharmacokinetic properties. |

| Scaffold Hopping | Replacing the core phthalazine structure with a structurally different but functionally similar scaffold. | Discovery of novel intellectual property and potentially improved drug-like properties. |

| Hybrid Molecule Design | Combining the phthalazine scaffold with other known pharmacophores. | Enhanced binding affinity and the potential for multi-target activity. |

| Structure-Based Design | Utilizing the 3D structure of the target protein to design complementary molecules. | Highly potent and selective inhibitors with fewer off-target effects. |

Addressing Polypharmacology and Off-Target Interactions through Rational Design

Polypharmacology, the ability of a single compound to interact with multiple targets, can be a double-edged sword. nih.gov While it can lead to enhanced efficacy, particularly in complex diseases like cancer, it can also result in undesirable off-target effects. nih.gov Rational drug design aims to intentionally incorporate promiscuity for beneficial multi-target effects while avoiding interactions with "antitargets" that could cause adverse effects. nih.gov

For phthalazine derivatives, which often target kinases, off-target interactions are a significant consideration. Kinases share structural similarities, making it challenging to design highly selective inhibitors. Future research will increasingly use computational methods to predict the promiscuity of newly designed molecules. nih.gov By understanding the structural features that confer promiscuity, researchers can design molecules with a desired polypharmacological profile.

Rational design strategies include modifying the phthalazine scaffold to enhance interactions with the intended target while minimizing binding to off-targets. This can involve altering the size, shape, and electronic properties of the molecule to exploit subtle differences in the binding sites of different kinases. researchgate.net

Integration of Omics Data in Understanding Compound-Induced Biological Perturbations

The advent of high-throughput technologies has enabled the generation of vast amounts of biological data, collectively known as "omics" data (genomics, transcriptomics, proteomics, metabolomics). nih.gov Integrating these multi-omics datasets provides a holistic view of how a compound like 1-(4-morpholinyl)-4-phenylphthalazine affects cellular systems. nih.govbiostate.ai This approach can help elucidate the compound's mechanism of action, identify biomarkers for its efficacy, and reveal potential off-target effects. nih.govfrontiersin.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in response to treatment with a phthalazine derivative, researchers can map the compound-induced perturbations in cellular pathways. d-nb.info This integrated approach can reveal the complex network of interactions that are affected by the drug, providing a more comprehensive understanding than can be achieved by studying a single target in isolation. d-nb.info

Future studies will likely involve the use of advanced computational tools and machine learning algorithms to analyze and interpret multi-omics data. nih.gov This will enable researchers to build predictive models of a compound's biological activity and to identify new therapeutic opportunities for phthalazine derivatives.

Development of Chemical Probes for Specific Target Validation

Chemical probes are small molecules designed to selectively interact with a specific protein target. They are invaluable tools for validating the role of a particular target in a disease process. For the phthalazine class of compounds, developing highly selective chemical probes is crucial for confirming their mechanism of action and for exploring the biological consequences of inhibiting their intended targets.

The design of a good chemical probe requires a deep understanding of the structure-activity relationship of the phthalazine scaffold. The probe should be potent and selective for its target and should have appropriate properties for use in cellular or in vivo experiments. It is often necessary to develop a "matched pair" of probes: an active probe and a structurally similar but inactive control. This allows researchers to distinguish the effects of target engagement from non-specific effects of the compound.

Future efforts in this area will focus on developing phthalazine-based probes with improved selectivity and with modalities that allow for more sophisticated experiments, such as photo-affinity labels or fluorescently tagged probes. These advanced tools will enable a more precise interrogation of the biological roles of the targets of this compound and related compounds.

Strategies for Overcoming Research Reproducibility Challenges in Preclinical Studies

The "reproducibility crisis" is a significant concern in preclinical research, where many published findings are difficult to replicate. nih.gov This issue can stem from a variety of factors, including a lack of detailed experimental protocols, insufficient data reporting, and the use of poorly characterized reagents. cos.io Addressing these challenges is essential for ensuring the reliability of preclinical data for phthalazine derivatives and for facilitating their translation into clinical development. nih.gov

Strategies to improve reproducibility include the adoption of more rigorous experimental practices, such as blinding and randomization, and the use of standardized operating procedures. trilogywriting.com Detailed reporting of experimental methods and the public sharing of raw data can also enhance the transparency and reproducibility of research. nih.gov